molecular formula C10H9FN2O2S B2779819 ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate CAS No. 349147-16-6

ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B2779819
CAS No.: 349147-16-6
M. Wt: 240.25
InChI Key: LOOVJOXWILMLOA-UHFFFAOYSA-N
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Description

Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H9FN2O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

6-fluoro-1,3-benzothiazol-2-amine+ethyl chloroformateethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate\text{6-fluoro-1,3-benzothiazol-2-amine} + \text{ethyl chloroformate} \rightarrow \text{this compound} 6-fluoro-1,3-benzothiazol-2-amine+ethyl chloroformate→ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1,3-benzothiazol-2-ylcarbamate
  • 6-fluorobenzothiazole diamides
  • 6-fluorobenzo[d]thiazole amides

Uniqueness

Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is unique due to its specific substitution pattern and the presence of an ethyl carbamate group. This structural feature imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOVJOXWILMLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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